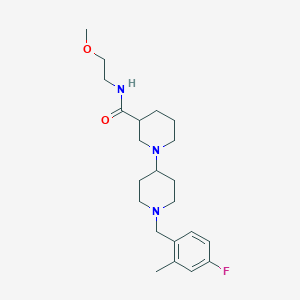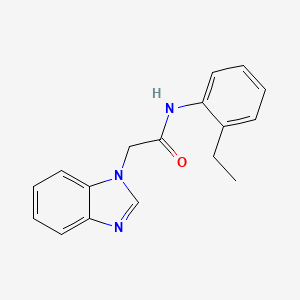![molecular formula C16H19NO2 B5370147 N-[1-(4-ethylphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B5370147.png)
N-[1-(4-ethylphenyl)ethyl]-2-methyl-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NEF is a chemical compound that belongs to the class of furan-based compounds. It has been synthesized to investigate its potential as a research tool in various scientific fields. NEF has been shown to have potential applications in the fields of neuroscience, pharmacology, and toxicology due to its unique properties.
Wirkmechanismus
NEF has been shown to enhance the activity of GABA receptors by increasing the affinity of the receptor for GABA. This results in an increase in the inhibitory effect of GABA on neuronal activity. NEF has also been shown to inhibit the activity of the enzyme FAAH, which is responsible for the degradation of endocannabinoids. This property has potential applications in the treatment of pain and inflammation.
Biochemical and physiological effects:
NEF has been shown to have various biochemical and physiological effects. It has been shown to enhance the activity of GABA receptors, resulting in an increase in the inhibitory effect of GABA on neuronal activity. NEF has also been shown to inhibit the activity of the enzyme FAAH, resulting in an increase in the levels of endocannabinoids. This property has potential applications in the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
NEF has several advantages as a research tool. It is a selective modulator of the GABAergic system and has been shown to have potential applications in the treatment of neurological disorders. However, NEF also has some limitations. It is a relatively new compound, and its long-term effects on the body are not yet fully understood. Additionally, the synthesis of NEF is complex and requires multiple steps, which can make it difficult to obtain pure NEF.
Zukünftige Richtungen
There are several future directions for the use of NEF as a research tool. One potential application is in the treatment of neurological disorders such as epilepsy and anxiety. NEF has also been shown to have potential applications in the treatment of pain and inflammation. Additionally, further studies are needed to fully understand the long-term effects of NEF on the body.
In conclusion, NEF is a chemical compound that has potential applications in various scientific fields. Its unique properties as a modulator of the GABAergic system and inhibitor of FAAH make it a promising research tool. However, further studies are needed to fully understand the long-term effects of NEF on the body.
Synthesemethoden
NEF can be synthesized using a multi-step procedure starting with the reaction of 4-ethylphenylacetic acid with thionyl chloride to form 4-ethylphenylacetyl chloride. This intermediate is then reacted with furfurylamine to form NEF. The final product is purified using column chromatography to obtain pure NEF.
Wissenschaftliche Forschungsanwendungen
NEF has been used in various scientific studies to investigate its potential as a research tool. It has been shown to have potential applications in the field of neuroscience as a modulator of the GABAergic system. NEF has been shown to enhance the activity of GABA receptors, which are important in regulating neuronal excitability. This property has potential applications in the treatment of neurological disorders such as epilepsy and anxiety.
Eigenschaften
IUPAC Name |
N-[1-(4-ethylphenyl)ethyl]-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-4-13-5-7-14(8-6-13)11(2)17-16(18)15-9-10-19-12(15)3/h5-11H,4H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURJGTXXDJDBRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-chloro-4-methylphenyl)-4-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5370088.png)
![3-[2-(2-ethoxy-1-propen-1-yl)-1,3-benzothiazol-3-ium-3-yl]-1-propanesulfonate](/img/structure/B5370096.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5370104.png)
![1-{1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5370106.png)
![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2,6-dihydroxybenzamide](/img/structure/B5370116.png)
![5-(2-phenylethyl)-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5370123.png)

![4-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5370152.png)
![1-(1,3-benzodioxol-5-yl)-3-[(3,4-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5370153.png)
![7-(2,5-dimethoxyphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5370156.png)
![methyl (methyl{[1'-(pyridin-3-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}amino)acetate](/img/structure/B5370161.png)
![3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(1-naphthyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370170.png)